5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a brominated aromatic ring, methoxy and prop-2-en-1-yloxy substituents, and a diazinane-4,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps:
Formation of the Brominated Aromatic Intermediate: The starting material, 2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde, is synthesized through the bromination of 5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde.
Condensation Reaction: The brominated aromatic intermediate undergoes a condensation reaction with 1,3-dimethyl-2-thiourea to form the desired diazinane-4,6-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in the diazinane-4,6-dione core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the diazinane-4,6-dione core.
Scientific Research Applications
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and the diazinane-4,6-dione core are likely involved in binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{[2-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a brominated aromatic ring, methoxy and prop-2-en-1-yloxy substituents, and a diazinane-4,6-dione core.
Properties
IUPAC Name |
5-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-5-6-24-14-9-12(18)10(8-13(14)23-4)7-11-15(21)19(2)17(25)20(3)16(11)22/h5,7-9H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGMRGEHKYRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC=C)OC)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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